molecular formula C11H10Cl2O2 B8302437 Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate

Ethyl-alpha-(2,4-dichlorophenyl)-alpha-methyleneacetate

Cat. No. B8302437
M. Wt: 245.10 g/mol
InChI Key: SVORBUUIOJJPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04788190

Procedure details

Add the cyanohydrin prepared in Example 5(a), 2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether, (75 g) dropwise to a solution of concentrated H2SO4 containing 4% SO3 (60 mL) and 250 mg of copper powder at 40° C. During the addition, maintain the reaction temperature between 80°-85° C. (water bath). After all cyanohydrin is added, raise the temperature to 100° C. and heat the reaction mixture at this temperature for 30 min. Cool the reaction mixture to 90° C. and carefully treat with water (26 mL) and ethanol (60 mL). Heat the mixture at 100° C. for 15 hrs, cool and dilute with ice cold water (200 mL). Separate the organic layer, dilute with CH2Cl2 (100 mL) and wash with brine (100 mL). Extract the combined aqueous phase containing solids twice with EtOAc (400 mL), wash with saturated NaHCO3, water (100 mL each) and dry over Na2SO4. Eyaporate EtOAc in vacuo to give an oil containing a crystalline solid. Dilute this residue with a small yolume of CH2Cl2 -separated crystals of α-(2,4-dichlorophenyl)-α-methyleneacetamide which were collected by filtration (26 g). Combine the filtrate with the organic layer obtained earlier and chromatograph the concentrate on silica gel (300 g) to provide ethyl-α-(2,4-dichlorophenyl)-α-methyleneacetate.
Name
α-(2,4-dichlorophenyl)-α-methyleneacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
250 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O.[CH2:7]([OH:9])[CH3:8].[Cl:10][C:11]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:12]=1[C:18](=[CH2:22])[C:19](N)=[O:20]>C(Cl)Cl.[Cu]>[CH2:7]([O:9][C:19](=[O:20])[C:18]([C:12]1[CH:13]=[CH:14][C:15]([Cl:17])=[CH:16][C:11]=1[Cl:10])=[CH2:22])[CH3:8]

Inputs

Step One
Name
α-(2,4-dichlorophenyl)-α-methyleneacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(C(=O)N)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,4-dichloroacetophenone cyanohydrin-O-trimethylsilylether
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
copper
Quantity
250 mg
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
26 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
ice
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
heat the reaction mixture at this temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture at 100° C. for 15 hrs
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cool
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
ADDITION
Type
ADDITION
Details
dilute with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
wash with brine (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the combined aqueous phase
ADDITION
Type
ADDITION
Details
containing solids twice with EtOAc (400 mL)
WASH
Type
WASH
Details
wash with saturated NaHCO3, water (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CUSTOM
Type
CUSTOM
Details
Eyaporate EtOAc in vacuo to give an oil
ADDITION
Type
ADDITION
Details
containing a crystalline solid
FILTRATION
Type
FILTRATION
Details
were collected by filtration (26 g)
CUSTOM
Type
CUSTOM
Details
Combine the filtrate with the organic layer obtained earlier
CONCENTRATION
Type
CONCENTRATION
Details
chromatograph the concentrate on silica gel (300 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=C)C1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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